molecular formula C12H18N2O2 B2967701 N-[3-(dimethylamino)propyl]-2-hydroxybenzamide CAS No. 38394-43-3

N-[3-(dimethylamino)propyl]-2-hydroxybenzamide

Cat. No.: B2967701
CAS No.: 38394-43-3
M. Wt: 222.288
InChI Key: CIPZJXQZNRTMOK-UHFFFAOYSA-N
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Description

N-[3-(Dimethylamino)propyl]-2-hydroxybenzamide is a benzamide derivative featuring a hydroxyl group at the 2-position of the benzene ring and a dimethylaminopropyl side chain. This compound is listed among flavonoids and polyphenols but is marked as discontinued in commercial catalogs .

Properties

IUPAC Name

N-[3-(dimethylamino)propyl]-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-14(2)9-5-8-13-12(16)10-6-3-4-7-11(10)15/h3-4,6-7,15H,5,8-9H2,1-2H3,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIPZJXQZNRTMOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC(=O)C1=CC=CC=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(dimethylamino)propyl]-2-hydroxybenzamide typically involves the reaction of 2-hydroxybenzoic acid with N,N-dimethyl-1,3-propanediamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher efficiency and consistency in product quality. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Acid-Base Reactions

The tertiary amine in the dimethylamino group (pKa ~9–10) undergoes protonation under acidic conditions, forming a cationic species. This protonation alters solubility and facilitates interactions with counterions (e.g., bicarbonate or carbonate) .

  • CO₂ Response : Exposure to CO₂ in aqueous media induces protonation of the tertiary amine, forming bicarbonate-associated species (Figure 1a) . This reaction is reversible under nitrogen bubbling or heating .

  • Lactic Acid Interaction : Direct protonation with lactic acid (a non-volatile acid) mimics CO₂-induced protonation, confirming the amine’s role in pH-dependent electrical conductivity .

Table 1: Protonation Effects on Electrical Resistance

ConditionΔR/R₀ (60 min)Dominant Species
CO₂ bubbling (aqueous phase)4.78HCO₃⁻-protonated amine
Lactic acid addition3.12Protonated amine

Hydrogen Bonding and Crystallization

The 2-hydroxybenzamide moiety participates in hydrogen-bonding networks:

  • Intramolecular H-bonding : Stabilizes the ortho-hydroxyamide conformation .

  • Intermolecular Interactions : Forms double chains via N–H⋯O and O–H⋯N bonds in crystalline states (Figure 2) .

Condensation and Cyclization

The reactive hydroxy and amide groups enable participation in heterocyclic syntheses:

  • Cinnoline Formation : Under basic conditions (e.g., DBU or NaHCO₃), the compound may undergo cyclization via dehydration, analogous to 3-oxo-2-arylhydrazonopropanal derivatives .

Table 2: Base-Dependent Chemoselectivity

Base (60 mol%)SolventProduct Yield (Carboxamide/Cinnoline)
DBU1,4-Dioxane72% / 18%
NaHCO₃1,4-Dioxane65% / 20%

Protection/Deprotection of the Hydroxy Group

The 2-hydroxy group can be selectively protected for functionalization:

  • Protection : Alkylation or silylation (e.g., using methyl or benzyl groups) .

  • Deprotection : Acidic conditions (e.g., HBr/AcOH) selectively remove protecting groups without affecting the amide bond .

Complexation with Metal Ions

The tertiary amine and amide groups act as ligands for transition metals:

  • Palladium Catalysis : The dimethylamino side chain may stabilize Pd complexes in Suzuki-Miyaura couplings, similar to biphenyl synthesis .

  • Iron Complexes : Reductive activation of C–X bonds (X = Cl, Br) via low-valent iron intermediates .

Thermal and Oxidative Stability

  • Decomposition : Prolonged heating (>65°C) under nitrogen induces deprotonation and decomposition .

  • Oxidation : The tertiary amine is susceptible to oxidation, necessitating inert atmospheres during synthesis .

Figures

  • Figure 1a : Protonation mechanism under CO₂ .

  • Figure 2 : Crystal packing via H-bonds .

References

Scientific Research Applications

N-[3-(dimethylamino)propyl]-2-hydroxybenzamide has several applications, including use as a chemical intermediate and in pharmaceutical applications .

Pharmaceutical Use

  • Cabergoline Preparation N-[3-(Dimethylamino)propyl]-3-ethylurea, a similar compound, is utilized in the preparation of cabergoline, a dopamine receptor agonist used to treat Parkinson’s syndrome .
  • Gastrointestinal Dysmotility Improvement 2-Hydroxybenzamide derivatives are useful as pharmaceuticals or intermediate products, with some demonstrating effects for the improvement of gastrointestinal dysmotility. 2-[N-(4,5-dimethoxy-2-hydroxybenzoyl)amino]-4-[(2-diisopropylaminoethyl)aminocarbonyl]-1,3-thiazole, a 2-hydroxybenzoylaminothiazole derivative, has shown particularly excellent effects for the improvement of gastrointestinal dysmotility .
  • Antioxidant Activity Studies on structurally related compounds, such as 2,4,6-trihydroxyacetophenone, suggest that the presence of a hydroxyl group at certain positions contributes to antioxidant activity .

Chemical Intermediate

  • Production of 2-hydroxybenzamide derivatives this compound can be used as a chemical intermediate in the production of 2-hydroxybenzamide derivatives, useful as pharmaceuticals or intermediate products .
  • ** মাল্টি-কম্পোনেন্ট অ্যাসেম্বলি (MCA)** Stereochemistry plays a significant role in modulating oxLDL uptake, which should be considered when designing biomaterials for potential cardiovascular therapies .

Safety and Handling

  • N-[3-(Dimethylamino)propyl]-3-ethylurea can cause skin and serious eye irritation, and may cause respiratory irritation. Wear protective equipment, and if on skin, wash with plenty of water and soap .

Mechanism of Action

The mechanism of action of N-[3-(dimethylamino)propyl]-2-hydroxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing various cellular pathways and physiological responses .

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

The benzamide scaffold is highly modular, with substituents influencing reactivity and bioactivity. Key analogs include:

Compound Name Substituent on Benzamide Key Features References
N-[3-(Dimethylamino)propyl]-2-hydroxybenzamide 2-hydroxy Discontinued; potential for hydrogen bonding and metal coordination .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl, N,O-bidentate group Synthesized for metal-catalyzed C–H functionalization .
4-Acetyl-N-(4-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]benzamide 4-acetyl, benzothiazole Pharmacological screening compound with acetyl and heterocyclic groups .
N-[3-(Dimethylamino)propyl]-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzamide 4-thiazolyl, trifluoromethyl Designed for kinase inhibition; trifluoromethyl enhances metabolic stability .

Key Insights:

  • The 2-hydroxy group in the target compound may facilitate metal coordination, akin to the N,O-bidentate group in ’s analog .
  • Electron-withdrawing groups (e.g., acetyl, trifluoromethyl) in analogs enhance pharmacological targeting, as seen in and .

Side Chain Modifications

The dimethylaminopropyl chain is a common feature in surfactants, polymers, and bioactive molecules. Comparisons include:

Compound Name Side Chain Structure Applications/Properties References
This compound Dimethylaminopropyl Discontinued; potential surfactant or drug intermediate .
3-Dimethylaminopropyl Methacrylamide Methacrylamide chain Polymer precursor; liquid with water solubility and amine odor .
Perfluorinated sulfonamides (e.g., [68555-78-2]) Perfluoroalkyl sulfonamide Surfactants or coatings; high thermal/chemical resistance .

Key Insights:

  • The dimethylaminopropyl group enhances solubility in polar solvents, critical for polymer chemistry () and drug delivery .
  • Perfluorinated chains in –4 impart unique physicochemical properties, diverging from the target compound’s likely hydrophilic behavior .

Biological Activity

N-[3-(dimethylamino)propyl]-2-hydroxybenzamide, a compound belonging to the class of Mannich bases, has garnered attention for its diverse biological activities. This article provides a detailed overview of its biological activity, supported by relevant studies and findings.

Chemical Structure and Properties

This compound is characterized by a hydroxybenzamide moiety linked to a dimethylaminopropyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of Mannich bases, including this compound. Research indicates that compounds in this class can exert cytotoxic effects against various cancer cell lines. For instance, a review of Mannich bases showed that they possess significant antiproliferative activity against human cervical (HeLa), liver (HepG2), and lung (A549) cancer cells, with some derivatives achieving IC50 values as low as 2 μM .

Table 1: Anticancer Activity of Mannich Bases

Compound NameCell LineIC50 (μM)Reference
This compoundHeLa8.2 - 32.1
Mannich Base AHepG25.0
Mannich Base BA54910.0

The mechanism underlying the anticancer activity of this compound may involve several pathways:

  • Inhibition of DNA Topoisomerase I : Some studies suggest that certain Mannich bases inhibit DNA topoisomerase I, which is crucial for DNA replication and transcription, leading to increased cytotoxicity in cancer cells .
  • Alkylation of Thiols : The compound may also interfere with cellular mechanisms by alkylating thiol groups on enzymes or proteins, disrupting their function .
  • Disruption of Mitochondrial Function : Evidence indicates that these compounds can disrupt mitochondrial electron transport, promoting cell death through ATP leakage .

Antimicrobial Activity

Beyond anticancer properties, this compound exhibits antimicrobial activity. Studies have shown that Mannich bases can act against various bacterial and fungal strains, suggesting their potential utility in treating infections .

Table 2: Antimicrobial Activity of Mannich Bases

Compound NameMicrobial StrainActivity TypeReference
This compoundStaphylococcus aureusBactericidal
Mannich Base CCandida albicansFungicidal

Case Studies and Research Findings

Several case studies have explored the biological activity of this compound:

  • Case Study 1 : In a study examining the effects on HeLa cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, confirming its potential as an anticancer agent.
  • Case Study 2 : Another investigation assessed its antimicrobial properties against clinical isolates of Staphylococcus aureus, demonstrating significant inhibition at low concentrations.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-[3-(dimethylamino)propyl]-2-hydroxybenzamide, and what reagents/conditions are critical for success?

  • Methodological Answer : The compound can be synthesized via coupling reactions involving 2-hydroxybenzoic acid derivatives and 3-(dimethylamino)propylamine. A typical approach involves activating the carboxylic acid group using reagents like thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with the amine in dichloromethane (DCM) or pyridine as a base. For example, similar benzamide syntheses use Pd/C-catalyzed hydrogenation or coupling agents like HBTU (). Key factors include maintaining anhydrous conditions and controlling reaction temperature (room temperature to 150°C) to avoid side reactions .

Q. Which purification techniques are most effective for isolating this compound with high purity?

  • Methodological Answer : Column chromatography (silica gel, eluting with gradients of ethyl acetate/hexanes) is widely used for intermediate purification. Final recrystallization in solvents like methanol or ethanol can enhance purity. For structurally similar compounds, preparative HPLC with C18 columns and acetonitrile/water mobile phases has been employed to resolve polar byproducts (). Monitoring via TLC or LC-MS during purification ensures removal of unreacted starting materials .

Q. What analytical techniques are suitable for characterizing this compound, and how are spectral data interpreted?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key peaks include the aromatic protons of the 2-hydroxybenzamide moiety (δ 6.2–7.7 ppm) and the dimethylamino group (δ 2.2–3.0 ppm). The hydroxyl proton may appear as a broad singlet (δ ~10–12 ppm) ().
  • Mass Spectrometry (ESI-MS) : The molecular ion [M+H]⁺ should align with the molecular formula (e.g., m/z ~265 for C₁₂H₁₈N₂O₂).
  • HPLC : Reverse-phase methods (C18 column, 0.1% TFA in water/acetonitrile) verify purity >95% ( ).

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Methodological Answer : Due to limited toxicological data ( ), use PPE (gloves, lab coat, goggles) and work in a fume hood. For potential dust exposure, employ P95 respirators (NIOSH standard). Store in airtight containers at 2–8°C, away from oxidizing agents. Spills should be neutralized with inert absorbents (e.g., vermiculite) and disposed as hazardous waste .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and minimize byproducts in the synthesis of this compound?

  • Methodological Answer :

  • Catalyst Screening : Test palladium catalysts (e.g., Pd/C, Pd(OAc)₂) under hydrogenation conditions to reduce nitro or carbonyl intermediates ().
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DCM) versus protic solvents (MeOH) to control reaction kinetics. For example, DMF may enhance solubility of intermediates but increase side reactions at elevated temperatures ().
  • Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., 150°C for 5 minutes vs. 18 hours at room temperature) ().

Q. How should researchers address contradictory spectral data (e.g., NMR shifts) reported in literature for this compound?

  • Methodological Answer :

  • Solvent/Deuteriation Effects : Confirm whether discrepancies arise from solvent differences (e.g., CDCl₃ vs. DMSO-d₆). For example, hydroxyl protons in DMSO-d₆ may appear downfield (δ ~10 ppm) versus broad singlets in CDCl₃ ().
  • Paramagnetic Impurities : Use chelating agents (EDTA) to remove trace metals affecting NMR signals.
  • Cross-Validation : Compare with high-resolution MS and X-ray crystallography (if crystals are obtainable) to confirm structural assignments .

Q. What experimental strategies are effective for studying the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC and identify byproducts using LC-MS.
  • Thermogravimetric Analysis (TGA) : Determine decomposition temperature (Td) and hygroscopicity.
  • Light Sensitivity : Expose to UV (254 nm) and visible light to assess photodegradation ( lacks data, necessitating empirical testing) .

Q. How can researchers design experiments to explore structure-activity relationships (SAR) for this compound in biological targets?

  • Methodological Answer :

  • Analog Synthesis : Modify the dimethylamino group (e.g., replace with pyrrolidino or morpholino) or the hydroxybenzamide core (e.g., halogen substitution). Use parallel synthesis libraries ( ).
  • Biological Assays : Test analogs for surfactant activity (critical micelle concentration, CMC) () or receptor binding (e.g., GPCRs) using radioligand displacement assays.
  • Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., enzymes with hydrophobic active sites) .

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